Thielavin A
Overview
Description
Thielavin A is a fungal metabolite originally isolated from the fungus Thielavia terricola. It is a heterotrimeric depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units. This compound exhibits diverse biological activities, including inhibition of prostaglandin synthase and glucose-6-phosphatase .
Mechanism of Action
Target of Action
Thielavin A, a fungal depside , primarily targets glucose-6-phosphatase (G6Pase) . G6Pase is an enzyme that plays a crucial role in glucose metabolism, particularly in the process of gluconeogenesis and glycogenolysis. By inhibiting G6Pase, this compound can potentially influence these metabolic pathways.
Mode of Action
This compound interacts with its target, G6Pase, by inhibiting its activity
Biochemical Pathways
This compound is synthesized by a polyketide synthase (PKS) named ThiA . ThiA has an unusual domain organization with the C-methyltransferase (MT) domain situated at the C-terminus following the thioesterase (TE) domain . The TE domain is solely responsible for two rounds of ester bond formation, along with subsequent chain hydrolysis . The tandem acyl carrier protein domains of ThiA are critical for programmed methylation by the MT domain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of G6Pase . This inhibition can potentially influence glucose metabolism, affecting processes like gluconeogenesis and glycogenolysis.
Biochemical Analysis
Biochemical Properties
Thielavin A interacts with various enzymes and proteins. It inhibits COX, blocking both the conversion of arachidonic acid to prostaglandin H2 (PGH2) and the conversion of PGH2 to PGE2 . This compound also inhibits glucose-6-phosphatase in rat liver microsomes . It is a non-competitive inhibitor of α-glucosidase from S. cerevisiae .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory actions on various enzymes. By inhibiting COX, it can impact cell signaling pathways and gene expression related to inflammation and pain . Its inhibition of glucose-6-phosphatase can influence cellular metabolism, particularly glucose metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. Its inhibition of COX and glucose-6-phosphatase occurs through direct binding to these enzymes, preventing them from catalyzing their respective reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interactions with enzymes like COX and glucose-6-phosphatase. Its inhibition of these enzymes can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Thielavin A involves the polyketide synthase ThiA, which performs two consecutive esterification reactions followed by hydrolysis. The thioesterase domain of ThiA is responsible for these reactions, and the tandem acyl carrier protein domains are critical for programmed methylation .
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation of Thielavia terricola under controlled conditions. The fungus is cultured in a suitable medium, and the compound is extracted using organic solvents such as ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: Thielavin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Thielavin A has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Thielavin B
- Thielavin H
- Thielavin J
- Thielavin K
Thielavin A’s unique combination of 3-methylorsellinic acid and 3,5-dimethylorsellinic acid units, along with its specific enzyme inhibition profile, distinguishes it from other thielavins .
Properties
IUPAC Name |
4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGMNKJGDSNTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222236 | |
Record name | Thielavin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71950-66-8 | |
Record name | Thielavin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thielavin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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